molecular formula C10H26Cl2N2O2 B1671382 Dichlorhydrate d'éthambutol CAS No. 1070-11-7

Dichlorhydrate d'éthambutol

Numéro de catalogue: B1671382
Numéro CAS: 1070-11-7
Poids moléculaire: 277.23 g/mol
Clé InChI: AUAHHJJRFHRVPV-BZDVOYDHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Tuberculosis

Ethambutol is a first-line drug in the treatment regimen for pulmonary tuberculosis. It is typically administered in combination with other antitubercular agents such as isoniazid, rifampicin, and pyrazinamide to enhance efficacy and prevent the development of drug-resistant strains . The standard dosage ranges from 15 to 25 mg/kg per day, depending on patient-specific factors such as age and renal function .

Treatment of Nontuberculous Mycobacterial Infections

Ethambutol is also effective against infections caused by non-tuberculous mycobacteria, including Mycobacterium avium complex, Mycobacterium kansasii, and Mycobacterium xenopi. It has been endorsed for use in patients with these infections, particularly those co-infected with HIV .

Absorption and Metabolism

Ethambutol is well absorbed orally, with peak plasma concentrations occurring approximately 2-4 hours post-administration. About 8-15% of the dose is metabolized in the liver to inactive metabolites . The drug's pharmacokinetics can be affected by renal function; thus, dosage adjustments are necessary for patients with impaired renal function to avoid toxicity.

Drug-Drug Interactions

Ethambutol interacts with various organic cation transporters (OCTs), which can alter the absorption and excretion profiles of co-administered drugs. Notably, it has been shown to inhibit OCT1 and OCT2 transporters significantly . This interaction necessitates careful monitoring when prescribed alongside other medications.

Visual Impairment as a Side Effect

One significant adverse effect associated with ethambutol is optic neuritis, which can lead to visual impairment or even irreversible blindness if not monitored properly. A case study highlighted a patient who developed vision problems after prolonged treatment with higher doses than recommended . Regular ophthalmologic evaluations are recommended for patients on ethambutol therapy.

Efficacy in HIV Co-infected Patients

A clinical study demonstrated that ethambutol effectively reduced the incidence of disseminated Mycobacterium avium infections in HIV-positive patients when used as part of a combination therapy regimen . This underscores its importance not only in TB management but also in treating opportunistic infections in immunocompromised populations.

Data Tables

Application AreaDescription
Tuberculosis TreatmentFirst-line agent combined with other antitubercular drugs
Nontuberculous Mycobacterial InfectionsEffective against various non-tuberculous mycobacteria
Visual Impairment RiskPotential for optic neuritis; requires monitoring
Drug InteractionsInhibits organic cation transporters; adjust dosages accordingly

Mécanisme D'action

Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is an antituberculosis agent used in the prophylaxis and treatment of tuberculosis (TB) .

Target of Action

Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) in Mycobacterium cells . These enzymes are crucial for the formation of cell wall components arabinogalactan and lipoarabinomannan .

Mode of Action

Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases, thereby preventing the formation of arabinogalactan and lipoarabinomannan . This inhibition disrupts the cell wall synthesis and prevents cell division .

Biochemical Pathways

The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .

Pharmacokinetics

Ethambutol is administered daily and has a long duration of action . It is indicated in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . Ethambutol is known to penetrate inflamed meninges to reach therapeutic levels in the cerebrospinal fluid . It also accumulates in erythrocytes .

Result of Action

The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells due to disruption of cell wall synthesis . This bacteriostatic effect makes Ethambutol effective against Mycobacterium tuberculosis and some other mycobacteria .

Action Environment

The efficacy and stability of Ethambutol can be influenced by various environmental factors. For instance, the presence of isoniazid-resistant strains of Mycobacterium tuberculosis led to the development of Ethambutol . Additionally, the drug’s action can be affected by the patient’s health status, such as inflammation of the meninges .

Analyse Biochimique

Biochemical Properties

Ethambutol dihydrochloride is a bacteriostatic agent . It interacts with arabinosyltransferases (embA, embB, and embC), enzymes that are crucial for the formation of the cell wall components arabinogalactan and lipoarabinomannan . By inhibiting these enzymes, Ethambutol dihydrochloride prevents cell division .

Cellular Effects

Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components arabinogalactan and lipoarabinomannan, thereby preventing cell division . Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells . Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells .

Molecular Mechanism

The molecular mechanism of Ethambutol dihydrochloride involves the inhibition of arabinosyltransferases . These enzymes polymerize arabinose into arabinan and then arabinogalactan, a mycobacterial cell wall constituent . By inhibiting these enzymes, Ethambutol dihydrochloride obstructs the formation of the cell wall, thereby exerting its bacteriostatic activity .

Temporal Effects in Laboratory Settings

The onset of optic neuropathy, a serious side effect of Ethambutol dihydrochloride, is typically 2 to 8 months after starting the drug but may occur anytime from a few days to more than a year after starting . Loss of vision may continue to progress for some weeks after stopping Ethambutol dihydrochloride . It may be a few months before it is clear how much visual recovery there will be .

Dosage Effects in Animal Models

The selection of the ‘right’ animal models remains crucial; the species selected must be relevant (to humans) and sensitive with regard to three basic variables: pharmacodynamics, pharmacokinetics (including metabolism) and the mechanisms underlying the toxicity in the target human diseases .

Metabolic Pathways

Ethambutol dihydrochloride is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’- (ethylinediimino)di-butyric acid .

Transport and Distribution

Ethambutol dihydrochloride is a Biopharmaceutics Classification System (BCS) Class III drug with permeability properties approaching the border between BCS Class I and III . This suggests that it can be transported and distributed within cells and tissues.

Subcellular Localization

Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components, thereby preventing cell division . This suggests that Ethambutol dihydrochloride is localized within the cell where it exerts its effects.

Comparaison Avec Des Composés Similaires

  • Isoniazid
  • Rifampicin
  • Pyrazinamide
  • Azithromycin
  • Rifampin

Comparison: Ethambutol dihydrochloride is unique in its mechanism of action, specifically targeting arabinosyl transferase, whereas other similar compounds like isoniazid and rifampicin have different targets and mechanisms. Isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while rifampicin inhibits bacterial RNA synthesis . This uniqueness makes Ethambutol dihydrochloride a valuable component of combination therapy for tuberculosis.

Activité Biologique

Ethambutol dihydrochloride (EDH) is a crucial bacteriostatic agent used primarily in the treatment of tuberculosis (TB). This compound's biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical implications, particularly in relation to its efficacy and safety profile.

Ethambutol exerts its therapeutic effects by inhibiting the synthesis of the bacterial cell wall in Mycobacterium tuberculosis. Its primary mechanism involves the inhibition of arabinosyl transferases, specifically embA, embB, and embC. This inhibition disrupts the formation of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall, leading to increased cell wall permeability and ultimately bacterial cell death .

Key Mechanisms:

  • Inhibition of Arabinosyl Transferases : Disrupts arabinogalactan synthesis.
  • Impact on Cell Wall Integrity : Reduces binding sites for mycolic acids, impairing cell wall structure .
  • Synergistic Effects : Works in conjunction with other antitubercular agents like isoniazid to enhance bactericidal activity against TB .

Pharmacokinetics

Ethambutol is well-absorbed when administered orally, with bioavailability ranging from 75% to 80%. It reaches peak serum concentrations within 2 to 4 hours post-administration. The drug is widely distributed in body tissues, particularly accumulating in erythrocytes at concentrations approximately twice that of plasma .

Pharmacokinetic Parameters:

ParameterValue
Bioavailability75-80%
Peak Concentration (Cmax)2-5 µg/mL
Time to Peak (Tmax)2-4 hours
Volume of Distribution76.2 L (HIV-TB co-infected patients)
Protein Binding20-30%

Clinical Efficacy

Ethambutol is typically used in combination with other first-line anti-TB drugs such as rifampicin, isoniazid, and pyrazinamide. This combination therapy enhances treatment efficacy and reduces the risk of developing drug-resistant strains of TB .

Case Studies:

  • Ocular Toxicity : A study highlighted cases where patients developed severe optic neuropathy after ethambutol treatment. Despite discontinuation of the drug, some patients experienced irreversible vision loss .
  • Dry Powder Formulations : Research on a dry powder formulation of ethambutol demonstrated improved potency and reduced toxicity compared to traditional formulations, suggesting potential for better clinical outcomes in TB treatment .

Safety Profile

While effective, ethambutol's use is associated with several adverse effects. The most notable is ocular toxicity, which can lead to irreversible vision impairment. Regular monitoring of visual acuity is recommended for patients receiving this medication .

Adverse Effects:

  • Ocular Toxicity : Risk of optic neuropathy.
  • Gastrointestinal Disturbances : Nausea and vomiting.
  • Allergic Reactions : Skin rashes and hypersensitivity reactions.

Propriétés

Numéro CAS

1070-11-7

Formule moléculaire

C10H26Cl2N2O2

Poids moléculaire

277.23 g/mol

Nom IUPAC

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

Clé InChI

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

SMILES isomérique

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-]

SMILES canonique

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]

Apparence

White to off-white crystalline powder.

Key on ui other cas no.

22196-75-4
1070-11-7

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dexambutol
EMB Fatol
EMB Hefa
EMB-Fatol
EMB-Hefa
Etambutol Llorente
Ethambutol
Ethambutol Hydrochloride
Etibi
Hydrochloride, Ethambutol
Llorente, Etambutol
Miambutol
Myambutol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethambutol dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethambutol dihydrochloride
Reactant of Route 3
Ethambutol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Ethambutol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ethambutol dihydrochloride
Reactant of Route 6
Ethambutol dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Ethambutol Hydrochloride against Mycobacterium tuberculosis?

A1: Ethambutol Hydrochloride targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Specifically, it inhibits the enzymes arabinosyl transferases, which are responsible for incorporating arabinose into arabinogalactan. [] This disruption weakens the cell wall, ultimately leading to bacterial death. []

Q2: How effective is Ethambutol Hydrochloride in treating tuberculosis, and what other drugs is it typically combined with?

A2: Ethambutol Hydrochloride is most effective when used in combination with other anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide. [, , , ] This multi-drug approach is essential for achieving optimal bactericidal activity, preventing the emergence of drug resistance, and ensuring treatment success. [, ]

Q3: Does the route of administration affect the efficacy of Ethambutol Hydrochloride?

A3: Research suggests that intravenous administration of Ethambutol Hydrochloride can achieve significantly higher serum concentrations compared to oral administration. [] This difference in pharmacokinetic profiles might influence treatment efficacy depending on factors like disease severity and individual patient characteristics.

Q4: Are there any known biomarkers to monitor Ethambutol Hydrochloride treatment response?

A4: While there are no established biomarkers specifically for Ethambutol Hydrochloride, monitoring serum uric acid levels could offer insights into treatment response. Studies show that long-term administration of Ethambutol Hydrochloride can reduce serum uric acid levels in hyperuricemic rats. [] This effect might be linked to EMB's potential influence on purine metabolism. []

Q5: What is the molecular formula and weight of Ethambutol Hydrochloride?

A5: The molecular formula of Ethambutol Hydrochloride is C10H24N2O2·2HCl, and its molecular weight is 277.23 g/mol. [, ]

Q6: What spectroscopic techniques are commonly employed to characterize Ethambutol Hydrochloride?

A6: Researchers often utilize a combination of spectroscopic methods to characterize Ethambutol Hydrochloride, including: * Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are useful for confirming the structure and studying polymorphic forms. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps analyze functional groups and assess potential interactions with excipients in formulations. [, ]

Q7: What are the standard analytical methods for quantifying Ethambutol Hydrochloride in pharmaceutical formulations?

A7: Several analytical techniques have been developed and validated for accurate and reliable quantification of Ethambutol Hydrochloride, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Different variations of HPLC are used, including: * HPLC with pre-column derivatization using reagents like phenylethyl isocyanate, enhancing sensitivity and selectivity for EMB detection. [, , , ] * HPLC with ultraviolet (UV) detection, a widely adopted method for its simplicity and cost-effectiveness. [, , , , , ] * HPLC with charged aerosol detection (CAD), offering enhanced sensitivity and a wider dynamic range compared to traditional UV detection. []

Q8: What are the challenges associated with formulating Ethambutol Hydrochloride?

A8: Ethambutol Hydrochloride presents inherent challenges in formulation development, primarily due to its: * High dose requirement, necessitating larger tablet sizes and potentially impacting patient compliance. [, ] * Poor flowability and compressibility, making it difficult to process into tablets with consistent weight and hardness. []

Q9: How can these formulation challenges be addressed?

A9: Researchers are exploring various strategies to enhance the processability and patient acceptability of Ethambutol Hydrochloride formulations. Some promising approaches include: * Spherical Agglomeration: This technique improves flow properties, compressibility, and packing characteristics, ultimately enhancing tablet manufacturing efficiency. [] * Effervescent Tablets: Formulating Ethambutol Hydrochloride as effervescent tablets can improve palatability and facilitate administration, particularly in pediatric patients. [] * Dry Powder Inhaler (DPI): Developing EMB formulations for DPI could offer targeted lung delivery, potentially improving therapeutic outcomes in pulmonary tuberculosis. []

Q10: What are the known toxicological concerns associated with Ethambutol Hydrochloride?

A10: The primary safety concern with Ethambutol Hydrochloride is its potential for ocular toxicity, particularly optic neuritis, which can lead to vision impairment. [, , ] Regular eye examinations are crucial during treatment to monitor for any signs of visual disturbances.

Q11: Are there any known mechanisms of resistance to Ethambutol Hydrochloride in Mycobacterium tuberculosis?

A11: Resistance to Ethambutol Hydrochloride can arise from mutations in the genes encoding arabinosyl transferases, the drug's primary target. [] These mutations reduce the enzyme's sensitivity to EMB, rendering the drug ineffective.

Q12: What are the key SHE (Safety, Health, and Environment) considerations for handling and disposal of Ethambutol Hydrochloride?

A12: While specific SHE regulations may vary depending on location and context, some general principles apply: * Handling: Use appropriate personal protective equipment (PPE) to minimize exposure during handling. * Disposal: Dispose of EMB and contaminated materials according to local regulations to prevent environmental contamination.

Q13: What are some of the emerging cross-disciplinary applications of Ethambutol Hydrochloride?

A13: Beyond its established role in tuberculosis treatment, Ethambutol Hydrochloride is being investigated for potential applications in other areas, including: * Hyperuricemia treatment: Research suggests that EMB might have a role in managing hyperuricemia by influencing purine metabolism. [, ] * Metal complexation: Studies exploring the interaction of Ethambutol Hydrochloride with metal ions like nickel and copper could lead to novel applications in areas like catalysis and materials science. []

Q14: What are some future directions for research on Ethambutol Hydrochloride?

A14: Future research on Ethambutol Hydrochloride could focus on: * Developing more patient-friendly formulations, such as taste-masked pediatric formulations or long-acting injectables, to improve adherence. [] * Elucidating the complete mechanism of action and identifying novel drug targets to combat emerging drug resistance. * Investigating potential off-target effects and drug interactions to optimize safety and efficacy profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.